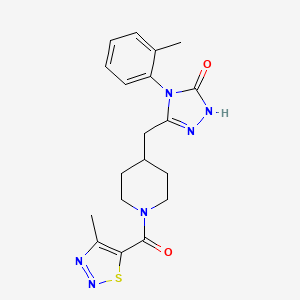
3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring and a triazole moiety, both known for their significant biological activities. The presence of a piperidine group enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity. The molecular formula is C16H18N4O3S, with a molecular weight of approximately 386.5 g/mol.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown promising results against a variety of microorganisms:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | |
| Escherichia coli | 0.5 μg/mL | |
| Candida albicans | 32 μg/mL |
Thiadiazole derivatives are known to disrupt cell wall synthesis and inhibit nucleic acid synthesis in bacteria, leading to cell death.
Anticancer Activity
Research has indicated that compounds containing thiadiazole and triazole rings exhibit significant anticancer properties. The compound under review has been tested against various cancer cell lines:
The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression in cancer cells.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells.
Key Mechanisms:
- Enzyme Inhibition: The thiadiazole moiety can inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation: The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Biofilm Disruption: It has been shown to inhibit biofilm formation in bacterial strains, enhancing its effectiveness as an antimicrobial agent.
Case Studies
Several case studies have demonstrated the efficacy of thiadiazole-containing compounds in clinical settings:
- Case Study on Antimicrobial Efficacy: A study evaluated the effectiveness of similar compounds against multi-drug resistant strains of Staphylococcus aureus, showing a significant reduction in bacterial load in treated groups compared to controls.
- Case Study on Cancer Cell Lines: In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in increased apoptosis rates and reduced proliferation compared to untreated controls.
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-12-5-3-4-6-15(12)25-16(21-22-19(25)27)11-14-7-9-24(10-8-14)18(26)17-13(2)20-23-28-17/h3-6,14H,7-11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQIMXQFEWLWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C(N=NS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













